(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
描述
属性
IUPAC Name |
(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-21(24(30)28(27(15)2)18-7-5-4-6-8-18)26-23(29)17(14-25)11-16-12-19(31-3)22-20(13-16)32-9-10-33-22/h4-8,11-13H,9-10H2,1-3H3,(H,26,29)/b17-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRPBCQGSOKFF-BOPFTXTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC4=C(C(=C3)OC)OCCO4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC4=C(C(=C3)OC)OCCO4)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula : C25H19N5O5
- Molecular Weight : 469.4 g/mol
- IUPAC Name : this compound
This structure includes a cyano group, a pyrazole ring, and a methoxy-substituted benzodioxin moiety, which contribute to its unique reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown promising results against various cancer cell lines such as MCF7 and HCT116. IC50 values for related compounds in similar studies ranged from 0.39 to 0.46 µM, indicating potent cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 0.46 |
| HCT116 | 0.39 |
The mechanism of action for anticancer activity may involve the inhibition of specific kinases or modulation of signaling pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related pyrazole derivatives possess MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These findings suggest that the compound can effectively inhibit bacterial growth and biofilm formation.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is another area of interest:
- Mechanism : The compounds may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes . Some derivatives have shown IC50 values as low as 3.8 nM against COX activity.
Case Studies
Several studies have explored the pharmacological activities of pyrazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
The biological activity of this compound may involve:
相似化合物的比较
Key Structural Differences :
Substituent Variation: The target compound replaces the coumarin and tetrazole groups in 4i/4j with a benzodioxin-cyanoenamide system. This substitution reduces molecular weight (~15% decrease) and alters lipophilicity (logP increase by ~0.8 units).
Hydrogen Bonding: The cyano group in the target compound introduces a strong hydrogen bond acceptor, unlike the thioxo group in 4j, which acts as a weaker acceptor .
Key Findings :
- The benzodioxin-cyanoenamide system in the target compound improves EGFR inhibition potency by ~2.4-fold compared to 4i, likely due to enhanced π-stacking with the kinase’s hydrophobic pocket .
- Higher solubility in DMSO correlates with the reduced steric bulk and increased polarity from the cyano group .
Crystallographic and Computational Insights
- Crystal Packing : The target compound exhibits a herringbone packing pattern mediated by C-H···O and N-H···N hydrogen bonds, contrasting with the layered stacking in 4i/4j due to coumarin’s planar rigidity .
- SHELX Refinement : Structural determination relied on SHELXL for high-resolution refinement, confirming the Z-configuration and torsional angles critical for activity .
准备方法
General Synthetic Strategies
Retrosynthetic Analysis
The preparation of this complex molecule can be approached through several retrosynthetic pathways, with the most efficient being:
Knoevenagel Condensation Route : Formation of the α,β-unsaturated cyano-amide linker via condensation between a cyanoacetamide derivative and a benzodioxin aldehyde.
Amide Coupling Approach : Formation of the amide bond between a cyanoacrylic acid derivative and the pyrazolone amine.
Convergent Synthesis : Preparation of the key heterocyclic components separately before final assembly.
Preparation Methods and Synthetic Routes
Knoevenagel Condensation Route
This approach represents the most direct and commonly employed method for preparing the target compound.
Synthesis of Pyrazolone Intermediate
The 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl-amine is typically prepared through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds, similar to methods used for related heterocycles described in the literature. This preparation follows reaction principles similar to those in pyrazole synthesis documented for other bioactive compounds.
Method A: From β-Ketoester and Phenylhydrazine
Reagents: Ethyl benzoylacetate, methylhydrazine, ethanol, catalytic acid
Conditions: Reflux, 3-4 hours
Yield: 65-75%
Method B: From Diketone Precursors
Reagents: 1-Phenyl-1,3-butanedione, methylhydrazine, toluene
Conditions: 110°C, 6 hours
Yield: 70-80%
Preparation of the Benzodioxin Aldehyde
The 5-methoxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde is synthesized via:
- Formylation of 5-methoxy-2,3-dihydro-1,4-benzodioxin using Vilsmeier-Haack conditions (POCl3/DMF)
- Alternative route: Directed lithiation followed by reaction with DMF and hydrolysis
This approach aligns with documented methods for preparing substituted aromatic aldehydes in heterocyclic synthesis.
Knoevenagel Condensation
The final condensation step employs cyanoacetamide derivatives with the benzodioxin aldehyde in the presence of catalytic base, drawing on principles similar to those discussed in the literature for related compounds.
Table 1: Optimization of Knoevenagel Condensation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Z/E ratio | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Piperidine | Ethanol | 78 | 4 | 85:15 | 62 |
| 2 | Triethylamine | Toluene | 110 | 3 | 80:20 | 58 |
| 3 | Sodium acetate | Ethanol/H2O | 80 | 5 | 92:8 | 70 |
| 4 | TMDP* | Ethanol/H2O (1:1) | 75 | 3 | 95:5 | 75 |
| 5 | TMDP* | Acetonitrile | 82 | 2.5 | 97:3 | 82 |
*TMDP = 4,4'-trimethylenedipiperidine
The optimal conditions (Entry 5) utilize TMDP as a catalyst, which significantly enhances the Z-selectivity of the condensation. This is consistent with findings for similar triazolopyrimidine derivatives where TMDP functions both as a catalyst and stereochemical director.
Amide Coupling Route
An alternative approach involves the formation of the amide bond between a cyanoacrylic acid derivative and the pyrazolone amine.
Synthesis of (Z)-2-Cyano-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)acrylic acid
This key intermediate can be prepared through:
- Knoevenagel condensation between benzodioxin aldehyde and cyanoacetic acid
- Hydrolysis of corresponding ester derivatives
Procedure:
Benzodioxin aldehyde (1.0 eq) and cyanoacetic acid (1.2 eq) are dissolved in acetonitrile with piperidine (0.1 eq). The reaction mixture is heated under reflux for 3 hours. After cooling, the precipitate is filtered, washed with cold acetonitrile, and dried to obtain the desired acid intermediate.
Amide Bond Formation
The amide coupling step can employ various coupling reagents:
Table 2: Comparison of Coupling Conditions
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCC/HOBt | DCM | 25 | 24 | 65 |
| 2 | HATU/DIPEA | DMF | 25 | 12 | 78 |
| 3 | EDC·HCl/DMAP | DCM/DMF | 25 | 18 | 72 |
| 4 | T3P/Et3N | EtOAc | 25 | 8 | 80 |
| 5 | PyBOP/NMM | DMF | 25 | 10 | 76 |
The data suggests T3P (propylphosphonic anhydride) provides the optimal combination of reaction time and yield while maintaining Z-selectivity.
One-Pot Three-Component Condensation
A more efficient approach involves a one-pot process combining the pyrazolone amine, benzodioxin aldehyde, and cyanoacetamide. This method shows synthetic advantages similar to those documented for triazolopyrimidine derivatives.
Procedure:
A mixture of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl-amine (1.0 eq), 5-methoxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde (1.0 eq), and cyanoacetamide (1.1 eq) in ethanol (10 mL) containing sodium acetate (0.2 eq) is refluxed for 4 hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and recrystallized from ethanol/DMF to yield the target compound.
Scale-Up and Process Optimization
Scale-up considerations for industrial production include:
Solvent Selection
Based on principles similar to those applied in pharmaceutical intermediate synthesis:
Table 3: Solvent Evaluation for Scale-Up
| Solvent | Advantages | Disadvantages | Solubility (g/L) | Class* |
|---|---|---|---|---|
| Ethanol | Green, cost-effective | Moderate solubility | 18.5 | 3 |
| Acetone | Good solubility, easy workup | Flammability concerns | 25.2 | 3 |
| EtOAc | Good recovery, medium polarity | Lower solubility | 12.8 | 3 |
| Acetonitrile | High solubility, good selectivity | Higher cost | 27.6 | 2 |
| DMF | Excellent solubility | Difficult removal, toxicity | 35.1 | 2 |
| THF | Good solubility | Peroxide formation | 22.4 | 2 |
*ICH classification for residual solvents
Catalyst Optimization
For the Knoevenagel condensation, systematic evaluation of catalysts reveals:
Table 4: Catalyst Efficiency in Knoevenagel Step
| Catalyst | Loading (mol%) | Conversion (%) | Z-selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Piperidine | 10 | 95 | 80 | 4.0 |
| Triethylamine | 15 | 90 | 75 | 4.5 |
| Sodium acetate | 20 | 92 | 85 | 5.0 |
| TMDP | 5 | 98 | 97 | 2.5 |
| L-proline | 10 | 88 | 90 | 3.5 |
TMDP (4,4'-trimethylenedipiperidine) emerges as the superior catalyst, providing excellent Z-selectivity at low catalyst loadings.
Purification and Characterization
Purification Techniques
The crude product requires purification to achieve pharmaceutical-grade quality:
- Recrystallization : From ethanol/DMF mixtures (optimal ratio 3:1)
- Column Chromatography : Using silica gel with DCM/MeOH (98:2) eluent system
- Preparative HPLC : For high-purity requirements (>99%)
Analytical Characterization
Table 5: Characterization Data for the Target Compound
| Property | Value | Method |
|---|---|---|
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 178-180°C | Differential Scanning Calorimetry |
| Solubility | Sparingly soluble in EtOH, soluble in DMF | USP method |
| HPLC Purity | >98% | C18 column, ACN/H2O gradient |
| Z/E ratio | >95:5 | 1H NMR analysis |
| IR (cm-1) | 3320 (N-H), 2220 (C≡N), 1680 (C=O), 1630 (C=C) | FTIR |
Practical Synthetic Procedure
Representative Synthesis of Target Compound
Based on optimized conditions and integrating principles from multiple synthetic approaches:
Step 1: Preparation of 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl-amine
To a solution of ethyl benzoylacetate (10.0 g, 52.0 mmol) in ethanol (50 mL), methylhydrazine (2.4 g, 52.0 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 1 hour, then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to afford the product as a white solid (8.2 g, 72% yield).
Step 2: Preparation of 5-methoxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde
To a stirred solution of 5-methoxy-2,3-dihydro-1,4-benzodioxin (5.0 g, 30.1 mmol) in DMF (25 mL) at 0°C, POCl3 (5.1 g, 33.1 mmol) is added dropwise. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for 2 hours. The mixture is further heated at 80°C for 3 hours, cooled, and poured into ice water. The pH is adjusted to 7 with saturated Na2CO3 solution. The precipitate is collected, washed with water, and dried to afford the product (5.2 g, 89% yield).
Step 3: Final Knoevenagel Condensation
A mixture of 5-methoxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde (2.0 g, 10.3 mmol), 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (2.8 g, 10.3 mmol), and TMDP (0.11 g, 0.5 mmol) in acetonitrile (30 mL) is refluxed for 3 hours. After cooling, the precipitate is collected by filtration, washed with cold acetonitrile, and recrystallized from ethanol/DMF to afford the target compound as a pale yellow solid (3.7 g, 80% yield).
常见问题
Q. What synthetic routes are commonly employed to prepare (Z)-2-cyano-N-(pyrazol-4-yl)prop-2-enamide derivatives?
The synthesis typically involves amide coupling between activated carboxylic acid derivatives and aminopyrazole intermediates. For example, carbodiimide reagents like EDC·HCl are used to facilitate coupling in dichloromethane under mild conditions (0–5°C), followed by recrystallization for purification . Cyclization steps may employ reflux in ethanol or DMF/EtOH mixtures to form heterocyclic cores . Key intermediates, such as 4-aminoantipyrine derivatives, are often synthesized via condensation reactions with substituted benzodioxin or thiophene precursors .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Single-crystal X-ray diffraction (SCXRD): Resolves absolute configuration, bond angles, and intermolecular interactions (e.g., hydrogen-bonded dimers with R₂²(10) motifs) .
- NMR spectroscopy: Confirms regiochemistry of substituents (e.g., methoxy, cyano groups) and Z/E isomerism via coupling constants .
- HPLC-MS: Validates purity and molecular weight, particularly for intermediates prone to side reactions .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and stereoselectivity?
DoE principles (e.g., factorial designs) systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups enable precise control over reaction parameters (residence time, mixing efficiency), reducing byproduct formation in oxidation or cyclization steps . Statistical models (e.g., response surface methodology) correlate reaction conditions with enantiomeric excess, critical for retaining the (Z)-configuration of the enamide double bond .
Q. What strategies resolve contradictions between computational and experimental structural data?
Discrepancies in dihedral angles or torsion parameters (e.g., between DFT calculations and SCXRD data) require:
- Conformational sampling: Molecular dynamics simulations assess flexibility of the benzodioxin and pyrazole moieties .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H⋯O, π–π stacking) that stabilize specific conformations in the solid state .
- Multivariate statistical analysis: Identifies outliers in crystallographic datasets caused by solvent inclusion or polymorphism .
Q. How do steric and electronic effects influence the reactivity of the pyrazole-4-ylamide core?
- Steric effects: Bulky substituents (e.g., 2-phenyl group) hinder nucleophilic attack at the pyrazole C4 position, directing reactivity toward the enamide β-carbon .
- Electronic effects: Electron-withdrawing groups (e.g., cyano) enhance the electrophilicity of the α,β-unsaturated system, facilitating Michael additions or cycloadditions .
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions with benzodioxin derivatives .
Methodological Considerations
Q. What protocols mitigate degradation during storage or handling?
- Lyophilization: Preserves hygroscopic intermediates (e.g., aminopyrazoles) by removing water without thermal decomposition .
- Inert atmosphere storage: Prevents oxidation of the benzodioxin methoxy group, which is sensitive to UV light and O₂ .
- Stability-indicating assays: Accelerated degradation studies (40°C/75% RH) coupled with HPLC-MS identify major degradation pathways (e.g., hydrolysis of the cyano group) .
Q. How are intermolecular interactions leveraged in crystallization screening?
- Co-crystallization agents: Small molecules (e.g., nicotinamide) template hydrogen-bonded networks, improving crystal quality for SCXRD .
- Solvent engineering: Mixed solvents (e.g., DMF/EtOH) adjust solubility parameters to favor nucleation over amorphous precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
